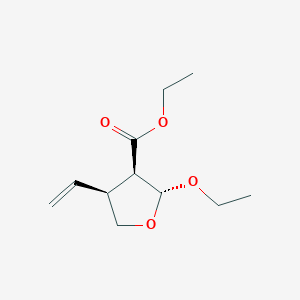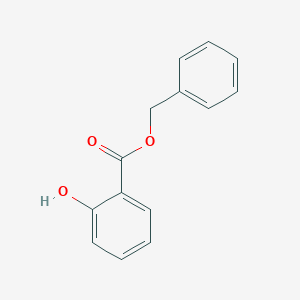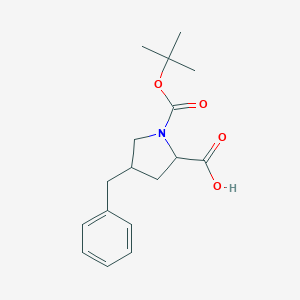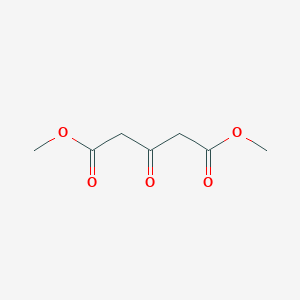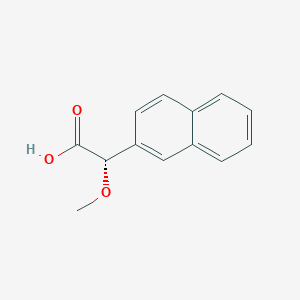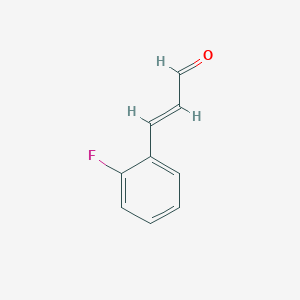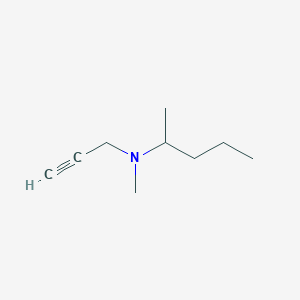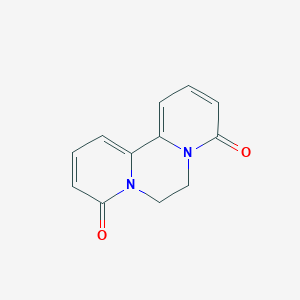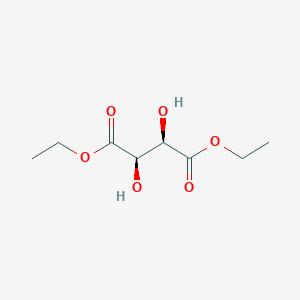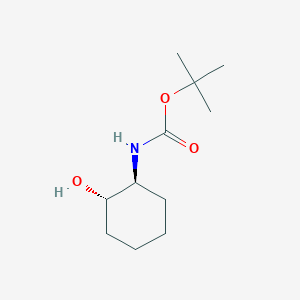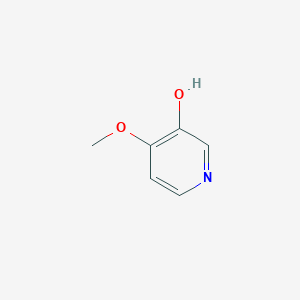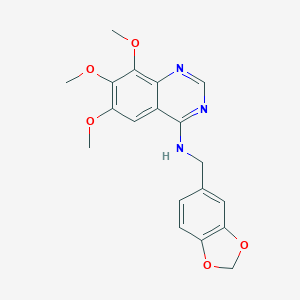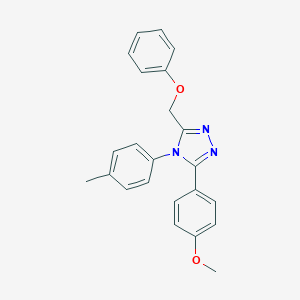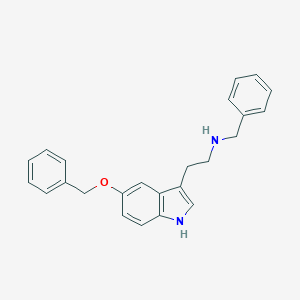
N-Benzyl-5-benzyloxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5-benzyloxytryptamine is a chemical compound that is structurally related to tryptamine, a naturally occurring compound that serves as a neurotransmitter in the human body. It is characterized by a benzyl group attached to the nitrogen atom of the tryptamine core and a benzyloxy substituent at the 5-position of the indole ring. This compound has been studied for its potential interactions with various serotonin receptors, which are implicated in a range of physiological and psychological processes .
Synthesis Analysis
The synthesis of N-benzylated tryptamine derivatives, including those with benzyloxy substituents, typically involves the modification of the tryptamine core structure. For instance, the synthesis of N-benzyl-5-methoxytryptamines has been reported, which shares similarities with the target compound . Additionally, methods for synthesizing N-acyl derivatives of tryptamine, which could be adapted to produce N-benzyl-5-benzyloxytryptamine, have been described . The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as regioselective substitution reactions .
Molecular Structure Analysis
The molecular structure of N-benzyl-5-benzyloxytryptamine is characterized by the presence of an indole core, which is common to all tryptamines. The indole ring system is substituted with a benzyloxy group at the 5-position and a benzyl group attached to the nitrogen atom. The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, which provides insights into the conformation and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
N-Benzyl-5-benzyloxytryptamine and its analogs can undergo various chemical reactions, including those typical of aromatic compounds and amines. For example, the benzyloxy group could potentially be cleaved under acidic conditions or replaced by other substituents through nucleophilic substitution reactions. The benzyl group attached to the nitrogen may also be modified or removed using appropriate chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-5-benzyloxytryptamine would be influenced by its functional groups and overall molecular structure. Compounds with similar structures have been shown to exhibit affinity for serotonin receptors, and their activity can be modulated by the nature and position of substituents on the benzyl and benzyloxy groups . The solubility, melting point, and stability of these compounds can be assessed using techniques such as thermogravimetry and differential scanning calorimetry . Analytical characterization, including chromatographic and spectral data, is crucial for the identification and study of these compounds .
Wissenschaftliche Forschungsanwendungen
TRPM8 Ion-Channel Antagonism
5-Benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel, with an IC(50) of 0.34 μM when menthol was used as the stimulating agonist. This finding indicates a potential therapeutic application in conditions sensitive to TRPM8 modulation, such as pain and temperature sensation disorders. The structural similarity of 5-benzyloxytryptamine to other TRPM8 antagonists noted in literature highlights its relevance in medicinal chemistry (Defalco et al., 2010).
Serotonin 5-HT2 Receptor Family Agonism
A series of N-benzylated-5-methoxytryptamine analogues, including N-Benzyl-5-benzyloxytryptamine, have been investigated for their affinity and functional activity at serotonin receptors, particularly the 5-HT2 family. These compounds have shown potent agonistic activity, which might be useful in studying psychiatric disorders and developing therapeutic agents targeting the 5-HT2 receptors (Nichols et al., 2014).
Synthesis and Derivative Studies
The synthesis of 5-benzyloxytryptamine and its N-acyl derivatives has been explored, offering a modified approach for obtaining these compounds without the necessity of isolating free tryptamine. This advancement in synthetic methodology may facilitate further pharmacological and chemical studies involving 5-benzyloxytryptamine and its derivatives (Misztal & Boksa, 1984).
Analytical Characterization
The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including 5-benzyloxytryptamine, has provided essential data for forensic and pharmacological research. This includes differentiation between isomers and comprehensive spectral data collection, aiding in the identification and study of newly emerging substances (Brandt et al., 2015).
Contractility in Canine Saphenous Veins
Studies on sumatriptan and 5-benzyloxytryptamine have shown that both compounds can contract canine saphenous veins in vitro, with 5-benzyloxytryptamine exhibiting less potency as a contractile agonist than sumatriptan. This research contributes to understanding the vascular effects of serotonin receptor ligands, potentially informing the development of new therapeutic agents (Cohen et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-benzyloxytryptamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

